molecular formula C22H20F2N2O4 B2706297 N-(4-fluorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941885-55-8

N-(4-fluorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2706297
CAS RN: 941885-55-8
M. Wt: 414.409
InChI Key: NJGMOTZNUHCGJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridinone ring, followed by the introduction of the fluorobenzyl groups and the amide group. The exact synthesis route would depend on the available starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .

Scientific Research Applications

Antiallergic Potential

Compounds with structural features similar to N-(4-fluorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide have been explored for their antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have demonstrated significant antiallergic activity, with certain derivatives being more potent than established antiallergic drugs in preclinical models. The optimization of these compounds involved variations in indole substituents and the alkyl chain length, highlighting the importance of structural modifications for enhanced activity (Menciu et al., 1999).

Photovoltaic and Optical Applications

Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, suggests their potential in photovoltaic applications. These compounds exhibit good light-harvesting efficiency and favorable electronic properties for use in dye-sensitized solar cells (DSSCs), as well as notable nonlinear optical (NLO) activity. Molecular docking studies further indicate possible interactions with biological targets, such as cyclooxygenase enzymes, suggesting a broad range of applications from renewable energy technologies to biomedical research (Mary et al., 2020).

Analgesic and Anti-inflammatory Properties

Compounds related to N-(4-fluorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide have been synthesized and evaluated for their potential as analgesic agents. Some derivatives, particularly those incorporating (indol-3-yl)alkylamide structures, have demonstrated promising analgesic and anti-inflammatory effects in preclinical models. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation, further emphasizing the importance of structural modification in drug design (Fouchard et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. If it’s intended to be a drug, it would be important to study its pharmacological properties, including its efficacy, its pharmacokinetics, and its toxicity .

properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4/c23-17-7-5-15(6-8-17)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-16-3-1-2-4-19(16)24/h1-9,11,27H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGMOTZNUHCGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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